rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans
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Overview
Description
Rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, is a synthetic organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper.
Bromomethylation: The cyclopropane ring is then functionalized with a bromomethyl group. This can be done by treating the cyclopropane with bromomethylating agents such as bromoform (CHBr3) in the presence of a strong base like sodium hydride (NaH).
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxides (RO-), and amines (NH2-).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Reduction: Formation of primary or secondary alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Materials Science: Studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would depend on the specific biological target it is designed to interact with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl (1R,2R)-2-(chloromethyl)cyclopropane-1-carboxylate, trans
- Methyl (1R,2R)-2-(iodomethyl)cyclopropane-1-carboxylate, trans
- Methyl (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate, trans
Uniqueness
Rac-methyl (1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylate, trans, is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
452911-16-9 |
---|---|
Molecular Formula |
C6H9BrO2 |
Molecular Weight |
193 |
Purity |
95 |
Origin of Product |
United States |
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